molecular formula C14H14O3 B139425 (2S)-2-(5-methoxynaphthalen-2-yl)propanoic acid CAS No. 60424-17-1

(2S)-2-(5-methoxynaphthalen-2-yl)propanoic acid

Cat. No. B139425
CAS RN: 60424-17-1
M. Wt: 230.26 g/mol
InChI Key: ICRSDYDMKBXRSR-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(5-methoxynaphthalen-2-yl)propanoic acid is a synthetic organic compound with a molecular formula of C12H10O3. It is a colorless solid that is insoluble in water, but soluble in organic solvents. This compound has been studied extensively due to its potential applications in various fields, such as synthetic chemistry, drug development, and biochemistry.

Scientific Research Applications

Sorption of Phenoxy Herbicides

Research on the sorption of phenoxy herbicides to soil, organic matter, and minerals provides insights into environmental interactions and potential applications in agricultural management. Phenoxy herbicides, including compounds structurally related to “(2S)-2-(5-methoxynaphthalen-2-yl)propanoic acid”, show varying sorption behaviors influenced by soil parameters such as pH, organic carbon content, and iron oxides presence. Understanding these interactions can inform environmental safety and herbicide efficacy strategies (Werner, Garratt, & Pigott, 2012).

Pharmacological and Industrial Importance of Phenolic Compounds

Phenolic compounds, such as Syringic acid, exhibit a wide range of therapeutic applications and possess antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities. The study of such compounds can provide a foundation for exploring the potential health benefits and industrial applications of structurally similar compounds like “(2S)-2-(5-methoxynaphthalen-2-yl)propanoic acid” (Srinivasulu et al., 2018).

properties

IUPAC Name

(2S)-2-(5-methoxynaphthalen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-9(14(15)16)10-6-7-12-11(8-10)4-3-5-13(12)17-2/h3-9H,1-2H3,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRSDYDMKBXRSR-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C(=CC=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C(=CC=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(5-methoxynaphthalen-2-yl)propanoic acid

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